molecular formula C24H17Cl2N3O B2777091 1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-21-1

1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2777091
CAS RN: 901044-21-1
M. Wt: 434.32
InChI Key: CMZJOEQVXJHNIH-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocyclic compound . The molecule also has a 3,4-dichlorophenyl group and an ethoxy group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a planar structure due to the presence of the pyrazoloquinoline core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrazoloquinoline core, the dichlorophenyl group, and the ethoxy group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, stability, melting point, boiling point, and reactivity .

Scientific Research Applications

Photosynthesis Research

Background:
Insights:

Pyrrolo[3,4-c]quinoline Derivatives

Synthesis:

Cell Cycle Studies

Context:
Findings:

Conclusion

1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has diverse applications, from photosynthesis research to organic synthesis and agrochemical use. Its multifaceted properties continue to intrigue scientists across various disciplines . If you need further details or have additional queries, feel free to ask! 😊

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it might interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could involve studying its potential uses, optimizing its synthesis process, and investigating its mechanism of action .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-20(25)21(26)12-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZJOEQVXJHNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

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